Pregnenolone sulfate sodium
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Overview
Description
Pregnenolone sulfate sodium is a neurosteroid and a metabolite of pregnenolone. It is known for its excitatory effects in the brain and its role as a modulator of various ion channels, transporters, and enzymes . This compound is synthesized from pregnenolone via sulfation and is involved in numerous physiological processes, including cognitive and memory enhancement, antidepressant effects, and immunoregulatory functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pregnenolone sulfate sodium is synthesized from pregnenolone through a sulfation reaction. Pregnenolone itself is produced from cholesterol via the cholesterol side-chain cleavage enzyme . The sulfation process involves the addition of a sulfate group to the pregnenolone molecule, typically using sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Pregnenolone sulfate sodium undergoes various chemical reactions, including:
Oxidation: Conversion to other steroid metabolites.
Reduction: Formation of reduced steroid derivatives.
Substitution: Replacement of functional groups to form different steroid compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various steroid derivatives with altered functional groups, which can have different biological activities and applications .
Scientific Research Applications
Pregnenolone sulfate sodium has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its role in modulating ion channels and neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in cognitive enhancement, depression, and anxiety disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals .
Mechanism of Action
Pregnenolone sulfate sodium exerts its effects through several mechanisms:
Ion Channel Modulation: Acts as a negative allosteric modulator of the GABA A receptor and a positive allosteric modulator of the NMDA receptor.
Receptor Activation: Activates sigma-1 receptors and transient receptor potential melastatin-3 (TRPM3) channels.
Pathways Involved: Involves pathways related to neurotransmitter release, synaptic plasticity, and stress response.
Comparison with Similar Compounds
Pregnenolone sulfate sodium is unique compared to other similar compounds due to its specific receptor interactions and physiological effects. Similar compounds include:
Properties
Molecular Formula |
C21H31NaO5S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
sodium;[(3S,10R,13S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t15-,16?,17+,18?,19?,20-,21+;/m0./s1 |
InChI Key |
QQVJEIZJHDPTSH-SLWMDVAGSA-M |
Isomeric SMILES |
CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
Origin of Product |
United States |
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